molecular formula C6H5Cl2N B1591532 2-Chloro-6-(chloromethyl)pyridine CAS No. 78846-88-5

2-Chloro-6-(chloromethyl)pyridine

Cat. No.: B1591532
CAS No.: 78846-88-5
M. Wt: 162.01 g/mol
InChI Key: VHKDPJQJCMVQFZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3-chloromethylpyridine and 4-chloromethylpyridine. This compound is known for its role as an alkylating agent and is a precursor to pyridine-containing ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-(chloromethyl)pyridine can be synthesized through various methods. One common method involves the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. This intermediate is then hydrogenated catalytically with hydrogen to produce 6-hydroxynicotinaldehyde, which is further hydrogenated to yield 2-hydroxy-5-hydroxymethylpyridine. Finally, chlorination of this compound results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of toluene as a solvent and phosgene as a chlorinating agent. The reaction is typically carried out at elevated temperatures with the aid of a catalyst such as piperazine .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are often used.

Major Products Formed

    Substitution Reactions: The major products are derivatives of pyridine with various substituents replacing the chloromethyl group.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-(chloromethyl)pyridine involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly relevant in its potential mutagenic effects and its use in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(chloromethyl)pyridine is unique due to its specific position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable intermediate in the synthesis of various ligands and other complex molecules .

Properties

IUPAC Name

2-chloro-6-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKDPJQJCMVQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574652
Record name 2-Chloro-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78846-88-5
Record name 2-Chloro-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (6-chloro-pyridine-2-yl)-methanol (200 mg, 1.39 mmol) described in Manufacturing Example 52-1-1 and toluene (3 mL) was added thionyl chloride (152 μL, 2.09 mmol) on an ice bath, which was stirred for 2 hours at room temperature. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (163.2 mg, 73%).
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73%

Synthesis routes and methods II

Procedure details

MS (ESI) 162, 164, 166 (M+H)+, Cl2 pattern. Prepared from 6-chloro-2-picoline and NCS in place of NBS.
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Synthesis routes and methods III

Procedure details

6-Chloro-2-pyridylmethanol, 0.982 g (6.84 mmole) in 10 ml methylene chloride was treated with 0.814 g thionyl chloride at room temperature for one hour. The mixture was neutralized with saturated sodium bicaronate solution, extracted with methylene chloride, the extracts dried and solvent evaporated to give 815 mg of product as colorless crystals. 1H--NMR(CDCl3)ppm (delta): 4.7 (s, 2H), 7.1-8.0 (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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